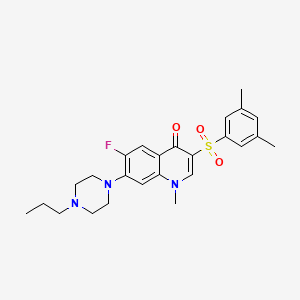
3-(3,5-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(3,5-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one is a useful research compound. Its molecular formula is C25H30FN3O3S and its molecular weight is 471.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(3,5-Dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C24H27FN2O3S |
| Molecular Weight | 427.55 g/mol |
| IUPAC Name | This compound |
| CAS Number | 893789-80-5 |
Biological Activity
The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. Key areas of activity include:
1. Antimicrobial Activity
Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. The sulfonyl group in this compound enhances its ability to inhibit bacterial growth. Studies have shown that similar quinoline derivatives can act against various strains of bacteria, suggesting a potential for developing new antibacterial agents from this compound.
2. Anticancer Properties
Quinoline derivatives have been investigated for their anticancer effects. The mechanism often involves the inhibition of specific enzymes involved in cancer cell proliferation. For instance, compounds with similar structures have shown promise in inhibiting topoisomerases, which are crucial for DNA replication in cancer cells.
3. Neuropharmacological Effects
The presence of the piperazine moiety suggests potential neuropharmacological applications. Piperazine derivatives are known for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways. This could lead to applications in treating psychiatric disorders or neurodegenerative diseases.
The mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may inhibit key enzymes such as topoisomerases and kinases involved in cell division and metabolism.
- Receptor Interaction : It may bind to neurotransmitter receptors, influencing signaling pathways essential for mood regulation and cognitive function.
- DNA Interaction : Similar compounds have been shown to intercalate into DNA strands, disrupting replication and transcription processes.
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of this specific compound:
Study 1: Antibacterial Efficacy
A study conducted on a series of quinoline derivatives demonstrated that modifications to the sulfonyl group significantly enhanced antibacterial activity against Gram-positive bacteria. The results indicated a correlation between structural features and potency .
Study 2: Anticancer Activity
Research on quinoline-based compounds revealed that certain derivatives exhibited cytotoxic effects on various cancer cell lines. The study highlighted the importance of substituents like fluorine and sulfonyl groups in enhancing anticancer activity .
Study 3: Neuropharmacological Assessment
A pharmacological evaluation of piperazine-containing compounds showed that they could effectively modulate serotonin receptors, leading to anxiolytic effects in animal models. This suggests that our compound may also possess similar neuroactive properties .
Eigenschaften
IUPAC Name |
3-(3,5-dimethylphenyl)sulfonyl-6-fluoro-1-methyl-7-(4-propylpiperazin-1-yl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30FN3O3S/c1-5-6-28-7-9-29(10-8-28)23-15-22-20(14-21(23)26)25(30)24(16-27(22)4)33(31,32)19-12-17(2)11-18(3)13-19/h11-16H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTAPMKSHXKUAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC(=CC(=C4)C)C)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













